molecular formula C5H5BrClNO2S B1376904 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride CAS No. 89499-50-3

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride

Cat. No. B1376904
CAS RN: 89499-50-3
M. Wt: 258.52 g/mol
InChI Key: XJFHHDVESSACRL-UHFFFAOYSA-N
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Description

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H5BrClNO2S .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride can be found in various chemical databases .

Scientific Research Applications

Synthesis and Spasmolytic Activity

A study by Rasool et al. (2020) focused on the synthesis of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid. These compounds demonstrated significant spasmolytic effects, with one compound showing exceptional spasmolytic activity. Additionally, the study explored the structural and electronic properties of these compounds using density functional theory (DFT) calculations (Rasool et al., 2020).

Heterocyclic Syntheses from o-Halogeno-Acids

Ames and Ribeiro (1975) researched the reactions of 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids with carbanions, leading to various condensation products. Their work provided routes to synthesize thienopyranones and thienopyridinones, offering valuable insights into heterocyclic chemistry (Ames & Ribeiro, 1975).

Development of Basic Esters

Grant, Seemann, and Winthrop (1956) synthesized β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including the conversion of the 5-bromo-acid to the 5-amino-acid. This research contributed to the broader understanding of basic esters in chemical synthesis (Grant, Seemann, & Winthrop, 1956).

Direct Bromination of Ethyl5-Alkylthiophene-2-carboxylates

Taydakov and Krasnoselskiy (2010) developed a method for the bromination of thiophene-2-carboxylic acids, which involved direct bromination of ethyl 5-alkylthiophene-2-carboxylates. This method was noteworthy for its selectivity and high yields, contributing to the field of organic synthesis (Taydakov & Krasnoselskiy, 2010).

properties

IUPAC Name

4-amino-5-bromothiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S.ClH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFHHDVESSACRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743785
Record name 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride

CAS RN

89499-50-3
Record name 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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